1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Overview
Description
“1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane”, also known as MRS 2578, is a bioactive small molecule . It belongs to the class of organic compounds known as n-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Molecular Structure Analysis
The empirical formula for this compound is C20H20N6S4 and it has a molecular weight of 472.67 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
MRS 2578 is a desiccated colorless to light brown powder . It is soluble in DMSO (>5 mg/mL), but insoluble in water .Scientific Research Applications
Polymer Synthesis and Modification
The radical addition of thiols to polybutadienes, such as butanethiol, demonstrates the potential for modifying polymer chains and introducing functional groups like thioureido units. This modification can influence the polymer's properties, such as its thermal stability, mechanical strength, and chemical reactivity, making it applicable in various industrial and technological fields (Campa & Pham, 1981).
Catalysis and Hydrodesulfurization
The study of thiophene hydrodesulfurization on molybdenum catalysts highlights the relevance of thioureido and similar compounds in catalytic processes. These compounds can serve as model systems to understand the mechanisms of catalytic reactions, particularly in the removal of sulfur from hydrocarbons, a crucial process in the petroleum industry for producing cleaner fuels (Sullivan & Ekerdt, 1998).
Nanocomposite Materials
The synthesis of butane-1,4-diyl bis(2-mercaptoacetate) and its subsequent reaction with diisocyanates to form polythiourethanes represents an innovative approach to creating new materials with enhanced properties. Such materials can have applications in coatings, adhesives, and the manufacturing of composite materials with improved thermal stability and mechanical properties (Pirayesh, Qolizade, Talebi, & Salami‐Kalajahi, 2022).
Synthetic Organic Chemistry
The metalation of 1,3-dithiolanes, a reaction that can lead to the formation of thiocarbonyl compounds, showcases the utility of thioureido and similar functional groups in synthetic organic chemistry. These reactions can be exploited for the synthesis of various sulfur-containing organic compounds, which have applications in pharmaceuticals, agrochemicals, and material science (Wilson, Georgiadis, Khatri, & Bartmess, 1980).
properties
IUPAC Name |
1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNRGHTJPFMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582027 | |
Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane | |
CAS RN |
711019-86-2 | |
Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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